

A Technical Guide to Fmoc-Dap(Alloc)-OH: Suppliers, Synthesis Protocols, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Dap(Alloc)-OH*

Cat. No.: *B557064*

[Get Quote](#)

For researchers and professionals in drug development and peptide chemistry, the use of non-canonical amino acids is a cornerstone of innovation. Among these, $N\alpha$ -Fmoc- $N\beta$ -allyloxycarbonyl-L-2,3-diaminopropionic acid, commonly known as **Fmoc-Dap(Alloc)-OH**, stands out as a versatile building block. Its unique orthogonal protecting group strategy enables the synthesis of complex peptide architectures such as branched peptides, cyclic peptides, and peptide conjugates, which are crucial for enhancing therapeutic efficacy, stability, and target specificity.^[1]

This technical guide provides an in-depth overview of the commercial availability of **Fmoc-Dap(Alloc)-OH**, detailed experimental protocols for its use, and a look into its applications in modern peptide synthesis.

Commercial Availability and Supplier Specifications

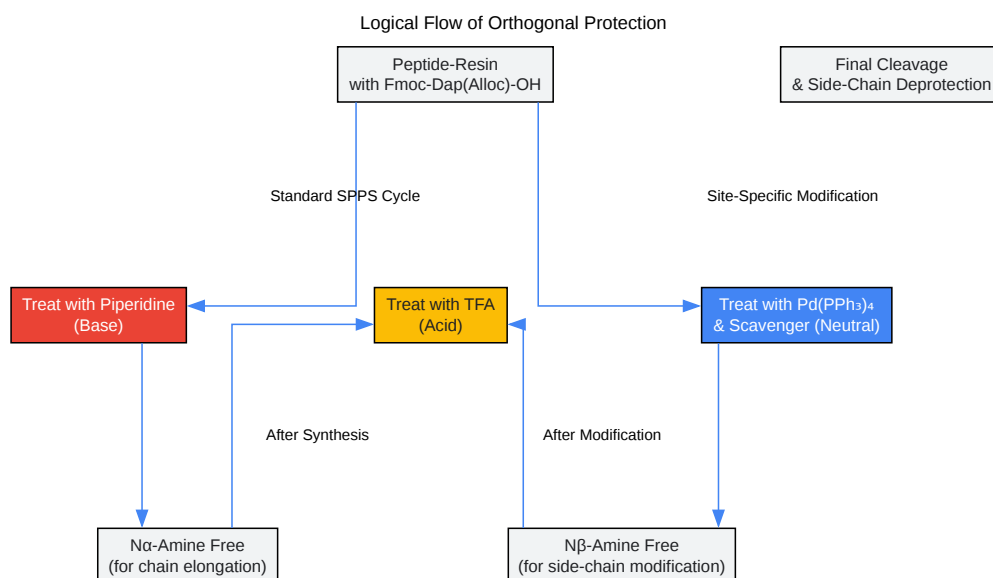
Fmoc-Dap(Alloc)-OH (CAS Number: 188970-92-5) is readily available from a variety of chemical suppliers specializing in peptide synthesis reagents.^{[2][3][4]} The quality and purity of the reagent are critical for successful synthesis. Most suppliers offer the compound with a purity of $\geq 97\%$ or higher, as determined by HPLC. Below is a summary of product specifications from several prominent vendors.

Supplier	Product Number (Example)	Purity Specification	Molecular Formula	Molecular Weight	Storage Temperature
Sigma-Aldrich	47546	≥98.5% (HPLC)	C ₂₂ H ₂₂ N ₂ O ₆	410.42	2-8°C
MedChemExpress	HY-W010962	99.59%	C ₂₂ H ₂₂ N ₂ O ₆	410.42	-20°C (1 month), -80°C (6 months)
ChemScene	CS-W011678	≥97%	C ₂₂ H ₂₂ N ₂ O ₆	410.42	4°C
Aapptec	UFO131	Lot-specific (≥98% typical)	C ₂₂ H ₂₂ N ₂ O ₆	410.42	2-8°C
Santa Cruz Biotechnology	sc-268063	Lot-specific	C ₂₂ H ₂₂ N ₂ O ₆	410.42	2-8°C
Advanced ChemBlocks	QC11453	≥95%	C ₂₂ H ₂₂ N ₂ O ₆	410.42	2-8°C
GenoChem World	FAA1366	Lot-specific	C ₂₂ H ₂₂ N ₂ O ₆	410.42	2-8°C
ChemPep	180418	Lot-specific	C ₂₂ H ₂₂ N ₂ O ₆	410.42	2-8°C

Note: This table is for illustrative purposes. Product numbers, purity, and availability may vary. Researchers should consult the supplier's Certificate of Analysis for lot-specific data.

The Power of Orthogonal Protection

The utility of **Fmoc-Dap(Alloc)-OH** lies in its orthogonal protection scheme. The N α -Fmoc group is labile to basic conditions (e.g., piperidine), while the N β -Alloc group is selectively removed under neutral conditions using a palladium(0) catalyst. This allows for the selective deprotection and modification of the side-chain amine while the peptide remains anchored to the solid support and other protecting groups (like acid-labile tBu) are unaffected.



[Click to download full resolution via product page](#)

Orthogonal protection scheme using **Fmoc-Dap(Alloc)-OH**.

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of **Fmoc-Dap(Alloc)-OH** and the subsequent selective deprotection of the Alloc group during solid-phase peptide synthesis (SPPS).

Protocol 1: Incorporation of Fmoc-Dap(Alloc)-OH via Fmoc-SPPS

This protocol describes the manual coupling of **Fmoc-Dap(Alloc)-OH** to a growing peptide chain on a solid-phase resin (e.g., Rink Amide resin).

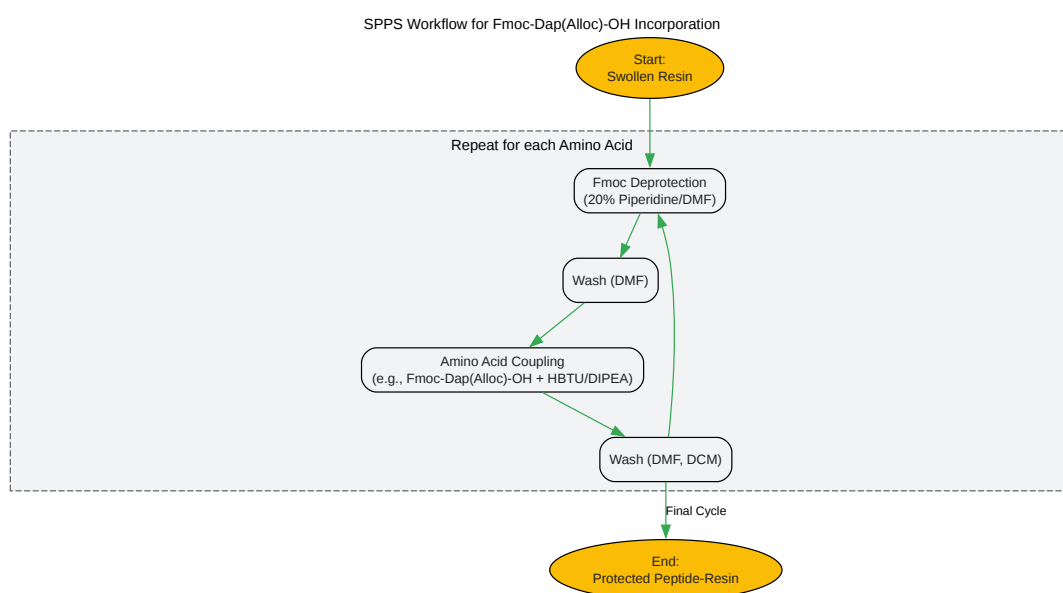
Materials:

- Rink Amide resin
- Fmoc-protected amino acids, including **Fmoc-Dap(Alloc)-OH**
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Dichloromethane (DCM), peptide synthesis grade
- 20% (v/v) Piperidine in DMF
- Coupling reagents: e.g., HBTU/HATU or DIC/Oxyma
- N,N-Diisopropylethylamine (DIPEA)
- Solid-phase synthesis vessel and shaker

Methodology:

- Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.
 - Drain and add a fresh solution of 20% piperidine/DMF, then shake for 15 minutes.
 - Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Amino Acid Activation & Coupling:
 - In a separate vial, dissolve **Fmoc-Dap(Alloc)-OH** (3-5 equivalents relative to resin loading) and a coupling activator like HBTU or Oxyma (3-5 equivalents) in DMF.
 - Add DIPEA (6-10 equivalents) or DIC (3-5 equivalents) to the solution to begin pre-activation (5-10 minutes).

- Add the activated amino acid solution to the deprotected resin.
- Shake the vessel at room temperature for 1-2 hours.
- Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
- Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.
- Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.



[Click to download full resolution via product page](#)

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: On-Resin Alloc Group Deprotection

This protocol details the selective removal of the Alloc protecting group from the Dap side chain, enabling subsequent modification.

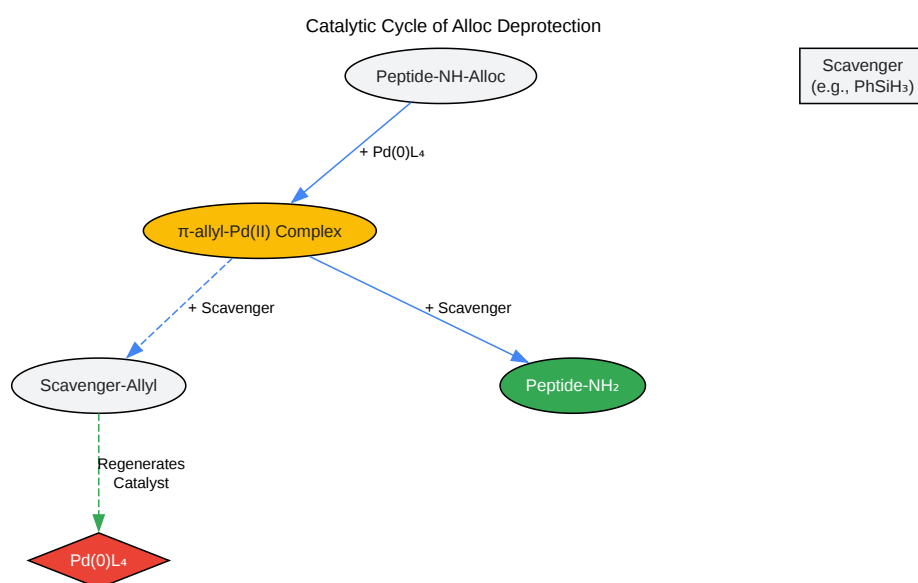
Materials:

- Peptide-resin containing the **Fmoc-Dap(Alloc)-OH** residue
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Allyl scavenger: e.g., Phenylsilane (PhSiH₃), Morpholine, or an amine-borane complex
- Anhydrous, degassed DCM or a DCM/DMF mixture
- Inert gas (Argon or Nitrogen)

Methodology:

- Resin Preparation: Swell the peptide-resin in anhydrous, degassed DCM for 30 minutes under an inert atmosphere to prevent catalyst oxidation.
- Reagent Preparation: In a separate vial, prepare the deprotection cocktail. Dissolve Pd(PPh₃)₄ (0.1-0.3 equivalents relative to resin loading) and the scavenger (e.g., 10-20 equivalents of Phenylsilane) in the reaction solvent.
- Deprotection Reaction:
 - Drain the swelling solvent from the resin.
 - Add the deprotection cocktail to the resin.
 - Gently agitate or shake the reaction vessel at room temperature for 1-2 hours. The reaction mixture should be protected from light.
- Washing:
 - Drain the reaction solution.

- Wash the resin thoroughly to remove the palladium catalyst and scavenger byproducts. A typical washing sequence is: DCM (5 times), DMF (5 times), and a final wash with DCM (5 times).
- Confirmation: The successful deprotection of the side-chain amine can be confirmed using a chloranil test.



[Click to download full resolution via product page](#)

Mechanism of Palladium-catalyzed Alloc deprotection.

Conclusion

Fmoc-Dap(Alloc)-OH is an indispensable tool for advanced peptide synthesis. Its commercial availability and the robustness of its orthogonal deprotection chemistry provide researchers with precise control over peptide architecture. By enabling site-specific modifications on a solid

support, this reagent opens the door to the creation of novel peptide-based therapeutics, diagnostics, and research tools with tailored properties and enhanced performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. N α -Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Technical Guide to Fmoc-Dap(Alloc)-OH: Suppliers, Synthesis Protocols, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b557064#fmoc-dap-alloc-oh-suppliers-and-commercial-availability]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com